molecular formula C11H11ClN2O2 B2486345 ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate CAS No. 43016-45-1

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

Cat. No. B2486345
CAS RN: 43016-45-1
M. Wt: 238.67
InChI Key: HLQNQGSHORGGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate involves multiple steps that include the use of chloromethylbenzimidazole as a key intermediate. For example, one method involves the reaction of 2-chloromethylbenzimidazole with ethylchloroformate to give 1-carboethoxy-2-chloromethylbenzimidazole, which is then treated with trimethyl phosphite followed by hydrolysis with aqueous HBr to obtain the desired product (Sánchez-Moreno et al., 2003). This method showcases the complexity and versatility of synthetic routes available for benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate derivatives has been extensively studied using X-ray crystallography, showcasing the compound's planar structure and the dihedral angles formed between different rings in the molecule. For instance, studies have shown that the benzimidazole ring system is almost planar, with slight deviations indicating the presence of a structured and defined molecular geometry (N. Arumugam et al., 2010).

Chemical Reactions and Properties

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. It serves as a precursor for synthesizing a wide array of benzimidazole derivatives through reactions with different reagents under various conditions, demonstrating the compound's versatility and reactivity in organic synthesis (Mohammed Meziane, 1998).

Physical Properties Analysis

The physical properties of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, such as solubility, melting point, and crystal structure, have been characterized in several studies. These properties are crucial for understanding the compound's behavior in different environments and for its application in various chemical reactions (Ghani & Mansour, 2012).

Chemical Properties Analysis

The chemical properties of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, including its reactivity, stability, and interaction with other compounds, are fundamental to its applications in synthetic chemistry. Studies have explored its reactions with various nucleophiles, electrophiles, and its role in catalysis, demonstrating the compound's chemical versatility and potential as a building block in organic synthesis (S. Ram et al., 1992).

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate has been utilized as a starting material in the synthesis of various heterocyclic compounds. For instance, it has been used to develop ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates under solvent-free conditions, demonstrating its versatility in organic synthesis (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).
  • The compound plays a role in the formation of complex structures in crystallography. For example, in the crystal structure of Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, it contributes to the formation of two-dimensional networks through intermolecular interactions (Arumugam, Saad Abdul Rahim, Osman, Quah, & Fun, 2010).

Biological and Pharmacological Research

  • In pharmacology, variations of this compound have been studied for their potential as antiulcer agents. One derivative, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, has been explored for its mechanism of action as an H+/K(+)-ATPase inhibitor, which is significant in understanding gastric antisecretion activity (Terashima, Muraoka, & Ono, 1995).

Safety And Hazards



  • The compound is harmful if swallowed, inhaled, or in contact with skin.

  • It may cause skin and eye irritation.

  • Proper handling precautions are essential due to its toxicity.




  • Future Directions



    • Further research is needed to explore its potential applications, such as drug development or synthetic methodologies.

    • Investigate its stability, reactivity, and potential biological activity.




    properties

    IUPAC Name

    ethyl 2-(chloromethyl)benzimidazole-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HLQNQGSHORGGRP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)N1C2=CC=CC=C2N=C1CCl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11ClN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    238.67 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.